molecular formula C24H25FN4O3 B11277081 N-(3,4-dimethoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

N-(3,4-dimethoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

Cat. No.: B11277081
M. Wt: 436.5 g/mol
InChI Key: ZUUFACLWXIWVFP-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridazine ring, and distinct substituents such as the 3,4-dimethoxyphenyl and 4-fluorophenyl groups. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the Pyridazine Ring: The pyridazine ring is often introduced through a condensation reaction between hydrazine derivatives and diketones or α,β-unsaturated carbonyl compounds.

    Attachment of Substituents: The 3,4-dimethoxyphenyl and 4-fluorophenyl groups are typically introduced through nucleophilic substitution reactions, where appropriate halogenated precursors react with nucleophiles under controlled conditions.

    Final Coupling: The final step involves coupling the piperidine and pyridazine intermediates through amide bond formation, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of automated synthesizers can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in aprotic solvents.

    Substitution: Halogenated precursors and nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various downstream effects, including changes in cellular signaling pathways, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)ethyl-3,4-dimethoxycinnamic acid amide
  • 3,4-Dimethoxyphenylacetonitrile
  • 3,4-Dimethoxyphenylacetic acid

Uniqueness

Compared to similar compounds, N-(3,4-dimethoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide stands out due to its unique combination of structural features, including the presence of both piperidine and pyridazine rings, as well as the specific substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C24H25FN4O3

Molecular Weight

436.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

InChI

InChI=1S/C24H25FN4O3/c1-31-21-9-7-19(15-22(21)32-2)26-24(30)17-11-13-29(14-12-17)23-10-8-20(27-28-23)16-3-5-18(25)6-4-16/h3-10,15,17H,11-14H2,1-2H3,(H,26,30)

InChI Key

ZUUFACLWXIWVFP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F)OC

Origin of Product

United States

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